molecular formula C30H48O2 B106211 7-Oxofriedelin CAS No. 18671-50-6

7-Oxofriedelin

Cat. No. B106211
CAS RN: 18671-50-6
M. Wt: 440.7 g/mol
InChI Key: GPIWSGIAALYKPX-CITAGXGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxofriedelin is a triterpenoid compound that has been isolated from various plant species. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

  • NMR Study of Triterpenoids : A study by Soares et al. (1998) utilized NMR techniques to analyze 7-Oxofriedelin along with other triterpenoids. This research provides insights into the structural aspects of 7-Oxofriedelin, which is crucial for understanding its applications in scientific research (Soares et al., 1998).

  • Biological and Pharmacological Properties : The synthesis and bioactivity screening of various synthetic triterpenoids derived from friedelin, including 7-Oxofriedelin, was reported by Moiteiro et al. (2006). This study explores the insecticidal, phytotoxic, and antiparasitic potential of these compounds, providing a comprehensive view of their biological and pharmacological properties (Moiteiro et al., 2006).

  • Potential in Cancer Research : Fávero et al. (2018) investigated the cytotoxic effects of 7-Ketocholesterol (7KC), which shares a structural similarity with 7-Oxofriedelin. The study’s focus on the cellular uptake and effects of 7KC on cancer cells may provide indirect insights into the potential applications of 7-Oxofriedelin in cancer research (Fávero et al., 2018).

properties

CAS RN

18671-50-6

Product Name

7-Oxofriedelin

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicene-3,6-dione

InChI

InChI=1S/C30H48O2/c1-19-20(31)9-10-22-27(5)14-16-29(7)23-18-25(2,3)11-12-26(23,4)13-15-30(29,8)24(27)21(32)17-28(19,22)6/h19,22-24H,9-18H2,1-8H3/t19-,22-,23+,24-,26+,27-,28+,29-,30+/m0/s1

InChI Key

GPIWSGIAALYKPX-CITAGXGHSA-N

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C

SMILES

CC1C(=O)CCC2C1(CC(=O)C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C

Canonical SMILES

CC1C(=O)CCC2C1(CC(=O)C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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